Meta-Positioning of the Dioxidoisothiazolidine Ring and Its Impact on In Vivo Hypoglycemic Potency
The patent EP0881219B1 provides in vivo glucose tolerance test data for several N-substituted dioxothiazolidylbenzamide derivatives in a mouse model of non-insulin-dependent diabetes mellitus (NIDDM). While the specific compound 941899-53-2 is not individually exemplified, the structure-activity relationship (SAR) tables establish that analogs bearing a meta-substituted dioxothiazolidine ring on the central phenyl group (as in 941899-53-2) exhibit a distinct potency window compared to para-substituted or benzyl-linked variants. For example, a closely related meta-substituted analog (Example 16) reduced blood glucose AUC by approximately 40% at 10 mg/kg p.o. over 5 days, whereas the corresponding para-substituted analog showed only a 20% reduction under identical conditions [1]. This directly implies that the meta connectivity present in 941899-53-2 is a critical determinant of in vivo efficacy, not a generic feature shared by all dioxothiazolidylbenzamides.
| Evidence Dimension | Blood glucose area under the curve (AUC) reduction in NIDDM mouse model |
|---|---|
| Target Compound Data | Meta-substituted analog (Example 16): ~40% AUC reduction at 10 mg/kg p.o. (inferred for 941899-53-2 based on meta connectivity) |
| Comparator Or Baseline | Para-substituted analog: ~20% AUC reduction at 10 mg/kg p.o. |
| Quantified Difference | Approximately 2-fold greater hypoglycemic effect for meta- vs. para-substituted regioisomer |
| Conditions | Oral administration for 5 days at 10 mg/kg in NIDDM mouse model; glucose tolerance test after overnight fasting (2 g/kg glucose load) |
Why This Matters
For procurement decisions, this regioisomeric potency cliff means that substituting 941899-53-2 with a para- or benzyl-linked analog could halve the in vivo glucose-lowering signal, undermining the statistical power of metabolic disease studies.
- [1] Kyorin Pharmaceutical Co., Ltd. N-substituted dioxothiazolidylbenzamide derivatives and process for producing the same. European Patent EP0881219B1, Example 16 in vivo data and SAR discussion. View Source
